Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
ethyl 5-fluoro-8-methyl-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)8-6-15-11-7(2)4-5-9(14)10(11)12(8)18/h4-6H,3H2,1-2H3,(H,15,18) |
InChI Key |
GTNRLLOTGIBHSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)F)C |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Reaction
The Gould-Jacobs reaction is widely employed to construct the quinoline skeleton. In this method, 5-fluoro-8-methylaniline reacts with diethyl ethoxymethylenemalonate under refluxing acetic acid to form the ethyl 4-hydroxyquinoline-3-carboxylate intermediate. For example:
This intermediate is critical, as the 4-hydroxy group is later replaced with a thioxo moiety.
Friedländer Synthesis
Alternative routes utilize the Friedländer synthesis, where 2-aminobenzaldehyde derivatives condense with β-ketoesters. For instance, 5-fluoro-8-methyl-2-aminobenzaldehyde reacts with ethyl acetoacetate in the presence of a Lewis acid (e.g., ZnCl₂) to yield the quinoline core. However, this method requires stringent control over aldehyde stability, making it less favorable for large-scale synthesis.
Thionation of the 4-Oxo Intermediate
The conversion of the 4-oxo group to a 4-thioxo group is achieved using sulfurating agents. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is most effective, offering yields of 70–85% under mild conditions. For example:
Phosphorus pentasulfide (P₄S₁₀) is a cheaper alternative but requires higher temperatures (150°C) and prolonged reaction times, often leading to side products like des-ethyl esters.
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Key analytical data include:
Challenges and Optimization
Fluorine Incorporation
Electrophilic fluorination (e.g., using Selectfluor™) of non-fluorinated precursors is less efficient (<30% yield) compared to starting with fluorinated anilines.
Thionation Side Reactions
Over-thionation can occur at elevated temperatures, leading to di-thiolated byproducts. Kinetic control (short reaction times) and stoichiometric reagent use mitigate this.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve 50–70% overall yield using Lawesson’s reagent. Industrial routes favor P₄S₁₀ due to cost, despite lower yields (40–50%). Continuous-flow systems are being explored to improve thionation efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, the compound is compared with structurally related quinoline derivatives (Table 1). Key differences lie in substituent positions, functional groups (oxo vs. thioxo), and physicochemical or biological properties.
Table 1: Structural and Functional Comparison of Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate with Analogues
Electronic and Solubility Differences
- Thioxo vs. However, this substitution reduces polarity, leading to lower aqueous solubility .
- Fluorine and Methyl Effects: The 5-fluoro and 8-methyl substituents balance lipophilicity and steric effects. For instance, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b) shows improved solubility in DMSO at elevated temperatures, suggesting that fluorine positioning influences solvent interactions .
Biological Activity
Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H10FNO3S
- Molecular Weight : 269.27 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of appropriate thioamide derivatives with ethyl acetoacetate, followed by cyclization and subsequent fluorination to introduce the fluorine atom at the 5-position of the quinoline ring .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. Research indicates that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and arresting the cell cycle at specific phases.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on T24 bladder cancer cells. The compound was found to induce significant apoptosis at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T24 | 15 | Apoptosis induction |
| PC3 | 25 | Cell cycle arrest at S phase |
Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and bacterial resistance mechanisms.
Figure 1: Docking Interaction with Target Enzyme
Docking Interaction
Q & A
Q. What is the synthetic route for Ethyl 5-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence intermediate formation?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Nitro reduction : Stannous chloride in concentrated HCl at room temperature reduces nitro groups to amines, as seen in analogous quinoline derivatives .
- Cyclization : Building the pyrazine ring using α-acetyl-N-arylhydrazonoyl chlorides under reflux in ethanol with triethylamine yields fused heterocycles .
- Thioamide introduction : The 4-thioxo group may be introduced via sulfurization of a 4-oxo precursor using Lawesson’s reagent or phosphorus pentasulfide.
Q. Key considerations :
Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?
X-ray crystallography is the gold standard:
- Data collection : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Measure reflections at 291 K for stability .
- Refinement : Employ SHELX software (e.g., SHELXL-97) with R factor thresholds (e.g., R1 < 0.05 for high-quality data). Hydrogen atoms are placed via difference Fourier maps or constrained riding models .
Q. Example crystal data (analogous compound) :
| Parameter | Value |
|---|---|
| Space group | P1 (triclinic) |
| a, b, c (Å) | 8.234, 9.152, 10.736 |
| α, β, γ (°) | 85.6, 81.2, 91.4 |
| R factor | 0.060 |
Q. What spectroscopic techniques validate the structure, and how are spectral contradictions resolved?
- NMR : Compare experimental H/C shifts with DFT-calculated values. For example, aromatic protons in the quinoline ring appear at δ 7.5–8.5 ppm .
- IR : Confirm the 4-thioxo group (C=S stretch ~1200 cm) and ester carbonyl (~1700 cm).
- Resolution of contradictions : If crystallographic and spectroscopic data conflict (e.g., tautomerism), perform variable-temperature NMR or computational docking to assess dynamic behavior .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 4-thioxo group in nucleophilic substitution reactions?
- DFT calculations : Use Gaussian or ORCA to model transition states. The 4-thioxo group’s electron-withdrawing nature lowers the LUMO energy, favoring attack at C4.
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Compare with experimental kinetics from HPLC monitoring .
Q. Example reactivity table :
| Nucleophile | Predicted ΔG (kcal/mol) | Observed Yield (%) |
|---|---|---|
| NH3 | -12.3 | 78 |
| CH3O⁻ | -15.8 | 92 |
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale preparations?
- DoE (Design of Experiments) : Vary temperature, stoichiometry, and catalyst loading. For example, reducing agent excess (SnCl2) >2 eq. minimizes nitro-group retention .
- Byproduct analysis : Use LC-MS to identify dimers or hydrolysis products. Adjust pH to stabilize intermediates (e.g., pH 5–6 for amine salts).
Q. How do substituents (5-F, 8-Me) influence biological activity compared to parent quinolones?
Q. What crystallographic techniques elucidate hydrogen-bonding networks, and how do they impact solid-state stability?
Q. How are mechanistic pathways for antibacterial activity validated using molecular docking?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
